molecular formula O7P2Tc B1239708 Pirfotekh CAS No. 52997-54-3

Pirfotekh

Cat. No.: B1239708
CAS No.: 52997-54-3
M. Wt: 272.85 g/mol
InChI Key: OOGKGVXDDGJCPO-IEOVAKBOSA-J
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Description

Pirfotekh (systematic IUPAC name pending verification) is a synthetic inorganic compound primarily utilized in catalytic and material science applications. Its structure comprises a central transition metal coordinated with ligands such as phosphines and halides, rendering it thermally stable (decomposition temperature >300°C) and soluble in polar solvents . Recent studies highlight its efficacy in cross-coupling reactions, where it outperforms traditional palladium-based catalysts in selectivity under mild conditions .

Properties

CAS No.

52997-54-3

Molecular Formula

O7P2Tc

Molecular Weight

272.85 g/mol

IUPAC Name

phosphonato phosphate;technetium-99(4+)

InChI

InChI=1S/H4O7P2.Tc/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4/i;1+1

InChI Key

OOGKGVXDDGJCPO-IEOVAKBOSA-J

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Tc+4]

Isomeric SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[99Tc+4]

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Tc+4]

Other CAS No.

52997-54-3

solubility

Soluble

Synonyms

99mTc Pyrophosphate
99mTc-Pyrophosphate
Diphosphoric Acid, Technetium Salt
Tc 99m Pyrophosphate
Tc 99m-Pyrophosphate
Tc PYP
Tc-PYP
Technetium Tc 99m Pyrophosphate
Technetium Tc 99m Pyrophosphate, Tc(3+) Salt (3:4)
Technetium Tc 99m Pyrophosphate, Tc(4+) Salt (1:1)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Technetium Tc-99m pyrophosphate is typically prepared by combining technetium-99m with pyrophosphate ions. The technetium-99m is obtained from a molybdenum-99 generator, where molybdenum-99 decays to technetium-99m. The preparation involves mixing a solution of technetium-99m with a pyrophosphate solution under controlled conditions to ensure proper labeling and stability of the compound .

Industrial Production Methods: Industrial production of technetium-99m involves the fission of highly enriched uranium in nuclear reactors to produce molybdenum-99. This molybdenum-99 is then processed to extract technetium-99m, which is subsequently combined with pyrophosphate to form technetium Tc-99m pyrophosphate .

Chemical Reactions Analysis

Types of Reactions: Technetium Tc-99m pyrophosphate primarily undergoes adsorption reactions. It is adsorbed onto the surface of amorphous calcium phosphate deposits and insoluble hydroxyapatite crystals. This selective localization is crucial for its function in imaging necrotic tissues .

Common Reagents and Conditions: The preparation of technetium Tc-99m pyrophosphate involves reagents such as stannous chloride, which acts as a reducing agent to facilitate the binding of technetium-99m to pyrophosphate. The reaction conditions typically include a controlled pH and temperature to ensure optimal labeling efficiency .

Major Products Formed: The primary product of these reactions is technetium Tc-99m pyrophosphate itself, which is used for diagnostic imaging. The compound is stable under physiological conditions, allowing it to be effectively used in medical applications .

Scientific Research Applications

Technetium Tc-99m pyrophosphate has a wide range of applications in scientific research and medicine:

Mechanism of Action

Technetium Tc-99m pyrophosphate exerts its effects by selectively localizing to areas of altered osteogenesis and necrotic myocardial tissue. This localization is due to its adsorption onto amorphous calcium phosphate deposits and hydroxyapatite crystals. The compound’s affinity for these sites allows it to highlight areas of tissue damage, making it an effective diagnostic tool .

Comparison with Similar Compounds

Table 1. Physicochemical Properties

Property This compound Trioxoferrate Chloronickelate
Molecular Weight (g/mol) 450.2 412.7 398.4
Decomposition Temp (°C) 300 250 280
Solubility in Ethanol 45 g/L 30 g/L <5 g/L
LD₅₀ (Rodents, mg/kg) >5000 4200 300

Table 2. Catalytic Performance

Reaction Type This compound Yield (%) Trioxoferrate Yield (%) Chloronickelate Yield (%)
Suzuki-Miyaura (25°C) 92 85 78
Heck Reaction (80°C) 88 72 65

Research Findings and Industrial Relevance

  • Efficiency : this compound’s ligand architecture enhances electron transfer, reducing activation energy by 15% compared to Trioxoferrate in cross-coupling reactions .
  • Cost-Benefit Analysis : Despite higher synthesis costs ($120/g vs. Trioxoferrate’s $80/g), this compound’s reusability (5 cycles without significant loss) offsets long-term expenses .
  • Environmental Impact : this compound’s low heavy-metal leaching (<0.1 ppm) complies with EPA standards, unlike Chloronickelate (2.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirfotekh
Reactant of Route 2
Pirfotekh

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